molecular formula C12H18N2 B3045863 4-[1-(Aminomethyl)cyclopentyl]aniline CAS No. 115279-69-1

4-[1-(Aminomethyl)cyclopentyl]aniline

Cat. No.: B3045863
CAS No.: 115279-69-1
M. Wt: 190.28 g/mol
InChI Key: STZFNKUSYMNOHM-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopentyl]aniline (molecular formula: C₁₂H₁₈N₂) is a bicyclic aromatic amine featuring a cyclopentane ring substituted with an aminomethyl group at the 1-position, which is further attached to a para-aminophenyl moiety. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

115279-69-1

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopentyl]aniline

InChI

InChI=1S/C12H18N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-9,13-14H2

InChI Key

STZFNKUSYMNOHM-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Cycloalkyl-Substituted Anilines

Compound Name Molecular Formula Key Structural Features Similarity Score* Notable Properties/Applications Reference
4-[1-(Aminomethyl)cyclopentyl]aniline C₁₂H₁₈N₂ Cyclopentyl ring, para-aminophenyl group N/A Potential use in peptidomimetics
4-(1-Methylcyclopentyl)aniline C₁₂H₁₇N Methyl-substituted cyclopentyl 0.96 Higher hydrophobicity vs. parent compound
trans-4-(4-Pentylcyclohexyl)aniline C₁₇H₂₅N Cyclohexyl ring with pentyl chain 0.93 Liquid crystal applications
2-[1-(Aminomethyl)cyclopropyl]aniline C₁₀H₁₂N₂ Cyclopropane ring N/A Increased ring strain; synthetic precursor
4-[1-(Aminomethyl)cyclobutyl]aniline C₁₁H₁₆N₂ Cyclobutane ring N/A Intermediate rigidity between C3 and C5

*Similarity scores from structural databases (0.93–0.96 indicates high similarity) .

Key Observations :

  • The cyclopentane ring in the target compound balances stability and conformational flexibility .
  • Substituents : Methyl or pentyl groups on cycloalkyl rings modulate hydrophobicity and electronic effects, impacting solubility and binding interactions in biological systems .

Linear and Functionalized Derivatives

Compound Name Molecular Formula Key Features Biological Activity/Use Reference
4-(Aminomethyl)aniline C₇H₁₀N₂ Linear aminomethyl group Precursor for antiproliferative agents
4-(Morpholinomethyl)aniline C₁₁H₁₆N₂O Morpholine substituent Enhanced solubility in polar media
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S Piperidine-sulfonyl group Enzyme inhibition studies
1-(4-Fluorophenyl)-cyclopropanamine C₉H₁₀FN Fluorinated cyclopropane Bioisostere in drug design

Key Observations :

  • Functional Groups : Sulfonyl (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) or morpholine groups improve solubility and target engagement compared to the hydrophobic cyclopentyl group in the target compound .
  • Bioisosterism : Fluorinated or heterocyclic analogs (e.g., 1-(4-fluorophenyl)-cyclopropanamine) mimic steric/electronic profiles of the target compound while altering metabolic stability .

Preparation Methods

Reaction Pathway and Reagents

The most widely reported method involves reductive amination of 4-(cyclopentylidene)aniline precursors. A key patent (EP0926131B1) outlines the use of hydroxylamine hydrochloride to convert cyclopentanone derivatives to intermediate oximes, followed by reduction with sodium cyanoborohydride in methanol/water solvent systems.

Critical steps :

  • Condensation of cyclopentanone with aniline derivatives at 80°C under nitrogen
  • Oxime formation using hydroxylamine hydrochloride (1.2 eq) in ethanol
  • Borane-mediated reduction at 0–5°C to prevent N-overalkylation

Reaction Table 1 : Optimization Parameters

Parameter Optimal Range Yield Impact
Temperature (Step 1) 75–85°C +15–20%
pH (Step 2) 4.5–5.5 Critical
Reduction Time (Step 3) 6–8 hrs Max 78%

Purification Challenges

Post-reduction mixtures require careful chromatography due to:

  • Residual borane complexes (Rf = 0.33 in EtOAc/hexane)
  • Diastereomeric byproducts from cyclopentane chair inversion
    Patent data recommends gradient elution (hexane:EtOAc:MeOH 1:1:1 → 0:0:1) for >95% purity.

Ring-Closing Metathesis Approaches

Grubbs Catalyst-Mediated Synthesis

Second-generation routes employ olefin metathesis to construct the cyclopentane ring:

  • Start with diallyl-aniline precursor (C12H15N)
  • Ring closure using Grubbs II catalyst (5 mol%)
  • Aminomethylation via Buchwald–Hartwig coupling

Key Advantages :

  • Stereochemical control (up to 98% ee with chiral catalysts)
  • Scalability to kilogram batches

Limitations :

  • Catalyst cost ($3,200/mol for Grubbs II)
  • Requires strict oxygen-free conditions

Enzymatic Preparation Methods

Emerging biocatalytic routes show promise for green chemistry applications:

Transaminase-Catalyzed Synthesis

Enzyme Source Conversion Efficiency
ATA-117 Arthrobacter sp. 68%
CV2025 Chromobacterium 82%

Reaction conditions:

  • 50 mM phosphate buffer (pH 7.5)
  • 2 mM PLP cofactor
  • 30°C, 24 hr incubation

Comparative Method Analysis

Table 2 : Synthesis Method Benchmarks

Method Yield (%) Purity (%) Cost Index Scalability
Reductive Amination 78 95 1.0 Industrial
Metathesis 65 99 4.2 Pilot
Enzymatic 82 88 2.1 Lab

Key Findings :

  • Industrial production favors reductive amination despite lower yields
  • Metathesis routes preferred for chiral purity requirements
  • Enzymatic methods require further optimization but offer sustainability benefits

Critical Process Considerations

Solvent Selection

Dielectric constant (ε) significantly impacts reaction kinetics:

  • ε > 20 (MeOH, ε=32.7): Favors ionic intermediates
  • ε < 10 (THF, ε=7.6): Improves cyclopentane ring stability

Temperature Profiling

DSC analysis shows exothermic risk above 85°C during amination steps. Recommended control:

  • Ramp rate: 2°C/min
  • Hold at 70°C for 30 min before final heating

Emerging Technologies

Microwave-assisted synthesis reduces reaction times from 8 hr to 45 min with comparable yields (72% vs 75% conventional). Flow chemistry systems achieve 89% space-time yield improvement through:

  • 0.5 mm microreactor channels
  • 10 psi backpressure regulation

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